

Application Notes and Protocols for SR 142948 in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin receptors (NTRs), primarily targeting the NTS1 and NTS2 receptor subtypes.[1][2] Neurotensin is a tridecapeptide implicated in a wide range of physiological processes within the central nervous system, including the regulation of dopamine pathways, thermoregulation, and nociception. Consequently, **SR 142948** serves as a critical pharmacological tool for investigating the in vivo functions of neurotensin and for evaluating the therapeutic potential of NTR antagonists in various neuropsychiatric and neurological disorders.

These application notes provide an overview of the use of **SR 142948** in key behavioral pharmacology assays, complete with detailed experimental protocols and quantitative data summaries.

Mechanism of Action

SR 142948 exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. It has been shown to antagonize neurotensin-induced inositol monophosphate formation and intracellular calcium mobilization.[3][4] **SR 142948** possesses nanomolar affinity for neurotensin receptors and can displace the binding of radiolabeled neurotensin ligands.[1][3]

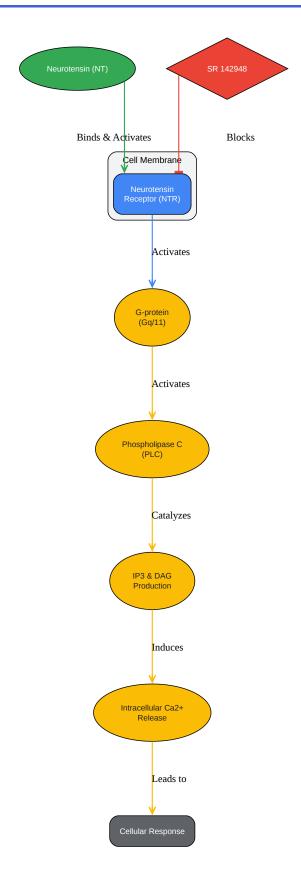


Unlike some of its predecessors, **SR 142948** exhibits a broader spectrum of activity, likely due to its interaction with multiple neurotensin receptor subtypes.[4]

Signaling Pathway

The following diagram illustrates the antagonistic action of **SR 142948** on the neurotensin receptor signaling pathway.





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Caption: Antagonistic effect of **SR 142948** on Neurotensin Receptor Signaling.



Data Presentation

The following tables summarize the quantitative data on the efficacy of **SR 142948** in various in vitro and in vivo models.

Table 1: In Vitro Binding Affinities and Functional Antagonism of SR 142948

Preparation	Assay	IC50 (nM)	Reference
h-NTR1-CHO cells	[¹²⁵ I-Tyr³]NT Binding	1.19	[1]
HT-29 cells	[¹²⁵ I-Tyr ³]NT Binding	0.32	[1]
Adult rat brain	[¹²⁵ I-Tyr³]NT Binding	3.96	[1]
HT-29 cells	NT-induced Inositol Monophosphate Formation	3.9	[1][4]
Human Umbilical Vein Endothelial Cells	[¹²⁵ I]-neurotensin binding	0.24 ± 0.01	[5]
Human Umbilical Vein Endothelial Cells	NT-induced Cytosolic Free Ca ²⁺ Increase	19 ± 6	[5]
Human Umbilical Vein Endothelial Cells	NT-induced Prostacyclin Production	17 ± 3	[5]

Table 2: In Vivo Efficacy of SR 142948 in Behavioral Assays



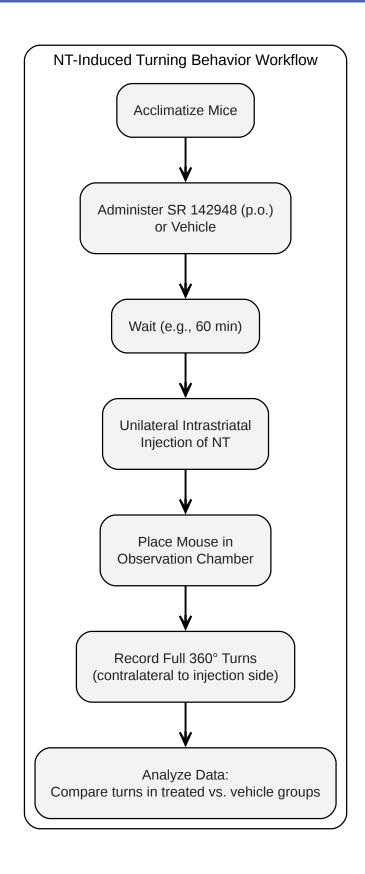
Assay	Animal Model	SR 142948 Dose & Route	Effect	Reference
NT-Induced Turning Behavior	Female Swiss albino CD1 mice	0.04 - 640 μg/kg, p.o.	Dose-dependent inhibition	[3][4]
NT-Induced Turning Behavior	Female Swiss albino CD1 mice	2 μg/kg, p.o.	Inhibition of turning behavior	[1]
NT-Enhanced Acetylcholine Release	Male Sprague- Dawley rats	0.1 mg/kg, i.p.	Complete antagonism	[3][4]
NT-Induced Hypothermia	Male OFA rats	2 mg/kg, p.o.	53% blockade	[1]
NT-Induced Hypothermia	Male OFA mice	4 mg/kg, p.o.	54% blockade	[1]
NT-Induced Analgesia	Male OFA mice	p.o.	Blocks analgesia	[3][4]
Amphetamine- Induced Hyperactivity	-	-	Attenuates hyperactivity	

Experimental ProtocolsNT-Induced Turning Behavior Assay

This assay assesses the ability of **SR 142948** to block the rotational behavior induced by unilateral intrastriatal injection of neurotensin, a model often used to study central dopamine system modulation.

Experimental Workflow:





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Caption: Workflow for the NT-Induced Turning Behavior Assay.



Materials:

- Female Swiss albino CD1 mice (25-30 g)[3]
- SR 142948
- Neurotensin (NT)
- Vehicle for SR 142948 (e.g., 0.01% Tween 80 in distilled water for oral administration)[3]
- Saline for NT dissolution
- Stereotaxic apparatus
- Microsyringe
- Observation chambers

Procedure:

- Animal Preparation: Acclimatize mice to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer SR 142948 orally (p.o.) at the desired doses (e.g., 0.04 640 μg/kg).[3][4] Administer vehicle to the control group.
- Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the drug to be absorbed and distributed.
- Stereotaxic Surgery and NT Injection: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject neurotensin (e.g., 10 pg/mouse) into the striatum.[1]
- Behavioral Observation: Immediately after the NT injection, place the mouse in an individual observation chamber.
- Data Collection: Record the number of full 360° turns contralateral to the side of the injection for a defined period (e.g., 30 minutes).



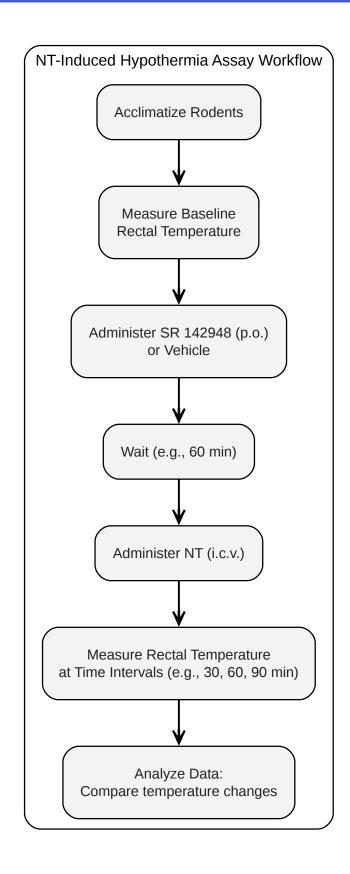
 Data Analysis: Compare the number of turns between the SR 142948-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

NT-Induced Hypothermia Assay

This assay evaluates the ability of **SR 142948** to prevent the drop in body temperature induced by central administration of neurotensin.

Experimental Workflow:





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Caption: Workflow for the NT-Induced Hypothermia Assay.



Materials:

- Male OFA rats (130-160 g) or mice (25-30 g)[3]
- SR 142948
- Neurotensin (NT)
- Vehicle for SR 142948
- Rectal thermometer
- Apparatus for intracerebroventricular (i.c.v.) injections

Procedure:

- Animal Preparation: House the animals individually and allow them to acclimatize to the experimental room.
- Baseline Temperature: Measure the baseline rectal temperature of each animal.
- Drug Administration: Administer SR 142948 orally (p.o.) at the desired doses (e.g., 2 mg/kg for rats, 4 mg/kg for mice).[1] Administer vehicle to the control group.
- Pre-treatment Time: Allow a 60-minute pre-treatment period.
- NT Administration: Administer neurotensin via intracerebroventricular (i.c.v.) injection.
- Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, and 90 minutes) after the NT injection.
- Data Analysis: Calculate the change in body temperature from baseline for each animal.
 Compare the temperature changes between the SR 142948-treated groups and the vehicle-treated control group.

Conclusion







SR 142948 is a valuable pharmacological tool for elucidating the role of the neurotensin system in the central nervous system. Its high potency, oral bioavailability, and ability to cross the blood-brain barrier make it particularly suitable for in vivo behavioral studies.[1][4] The protocols outlined above provide a framework for utilizing **SR 142948** to investigate its potential as a therapeutic agent for a variety of CNS disorders.

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- To cite this document: BenchChem. [Application Notes and Protocols for SR 142948 in Behavioral Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031177#sr-142948-use-in-behavioral-pharmacology-assays]

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